molecular formula C14H16N2O3 B11858068 tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate

tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate

Cat. No.: B11858068
M. Wt: 260.29 g/mol
InChI Key: ZWLIUPKGGBVTNI-DHDCSXOGSA-N
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Description

tert-Butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate is a chemically synthesized indole derivative designed for research and development applications. This compound serves as a versatile building block, particularly in medicinal chemistry, for the construction of more complex molecules. The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the indole nitrogen, a common strategy in multi-step synthetic sequences to improve selectivity . The (Z)-hydroxyiminomethyl (formaldoxime) group at the 6-position presents a reactive handle for further functionalization, allowing researchers to explore diverse chemical space. Indole-based structures are a cornerstone in pharmaceutical development due to their prevalence in biologically active compounds. This specific reagent is intended for use in discovery programs, such as the synthesis of novel therapeutic agents. Research into analogous tert-butyl-protected indole carboxylates highlights their utility as key intermediates in organic synthesis . The broader class of indole derivatives is frequently investigated for significant biological activities, including potential antitumor and antiviral properties, making them valuable scaffolds in drug discovery . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-7-6-11-5-4-10(9-15-18)8-12(11)16/h4-9,18H,1-3H3/b15-9-

InChI Key

ZWLIUPKGGBVTNI-DHDCSXOGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)/C=N\O

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=NO

Origin of Product

United States

Preparation Methods

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho method remains a cornerstone for constructing unsubstituted indoles. Starting with o-nitrotoluene derivatives, dimethylformamide dimethyl acetal (DMFDMA) facilitates the formation of β-(dimethylamino)-2-nitrostyrene intermediates. Subsequent reductive cyclization using hydrogen/palladium or Raney nickel/hydrazine yields the indole core. For 6-substituted indoles, this method requires precise control over substituent positioning during the nitro group reduction.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated strategies enable direct functionalization of preformed indoles. A representative protocol involves:

  • Suzuki-Miyaura coupling of 6-bromoindole with aryl boronic acids under Pd(PPh₃)₄ catalysis.

  • Reaction in dioxane/K₂CO₃ at 100°C for 4 hours under argon.
    This approach achieves 55–70% yields for 6-arylindoles, though bromine retention at position 6 is critical for subsequent hydroxyiminomethyl installation.

Engler Indole Synthesis

The Engler method employs Lewis acid-promoted cyclization of 2-alkoxy-1-(N-benzoyl)-4-(N-benzenesulfonyl)-1,4-benzoquinone bisimines with β-methylstyrenes. While less common for 6-substituted indoles, it offers advantages in electron-deficient systems through DDQ oxidation of indoline intermediates.

Hydroxyiminomethyl Group Installation

Introducing the (Z)-hydroxyiminomethyl moiety at position 6 demands precise stereochemical control and compatibility with the indole N-Boc protection.

Condensation with Hydroxylamine Derivatives

A two-step procedure dominates literature reports:

  • Vilsmeier-Haack Formylation : Treating 6-bromoindole with POCl₃/DMF generates 6-bromoindole-3-carbaldehyde.

  • Oxime Formation : Reacting the aldehyde with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 6 hours yields the (Z)-isomer predominantly.

Key Parameters :

  • pH 5–6 (adjusted with sodium acetate) minimizes N-oxidation side reactions.

  • Microwave irradiation at 100°C reduces reaction time to 30 minutes without compromising stereoselectivity.

Direct Nitroso Coupling

An alternative route employs tert-butyl nitrite for one-pot imine formation:

  • 6-Aminoindole reacts with tert-butyl nitrite in acetonitrile at −10°C.

  • In situ generated nitroso intermediates undergo [4+2] cycloaddition with electron-rich alkenes.

Advantages :

  • Avoids isolation of unstable aldehydes

  • Achieves 68% yield with >95% Z-selectivity

tert-Butyl Carboxylate Functionalization

Protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group ensures stability during subsequent reactions.

Boc Protection Strategies

MethodReagentsConditionsYield
Standard BocylationBoc₂O, DMAP, CH₂Cl₂0°C to rt, 12 h85%
Microwave-AssistedBoc₂O, DIPEA, DMF100°C, 20 min92%

The microwave method reduces racemization risks while maintaining N-Boc integrity.

Deprotection Considerations

Hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA/DCM) remove the Boc group post-functionalization. For this compound, TFA cleavage at 0°C preserves the oxime moiety.

Integrated Synthetic Routes

Combining core synthesis and functionalization steps enables efficient large-scale production.

Sequential Palladium-Mediated Synthesis

  • Suzuki coupling of 6-bromoindole with pinacol boronate esters.

  • Boc protection using Boc₂O under microwave irradiation.

  • Oxime formation via tert-butyl nitrite condensation.

Overall Yield : 42% over three steps.

Continuous Flow Industrial Synthesis

Microreactor systems enhance safety and scalability for nitration and Boc protection steps:

  • Residence time: 90 seconds at 120°C

  • Productivity: 1.2 kg/day per reactor module

Comparative Analysis of Methodologies

ParameterLeimgruber-BatchoPalladium-CatalyzedContinuous Flow
Total Yield38%55%67%
Reaction Time72 h24 h6 h
Z-SelectivityN/A89%95%
ScalabilityLimitedModerateHigh

Palladium-catalyzed routes balance yield and selectivity, while flow chemistry excels in throughput .

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group undergoes acid-catalyzed hydrolysis to form carboxylic acid derivatives. Key observations:

Reaction ConditionsProducts FormedYieldSource
1M HCl in THF (50°C, 6 h)6-[(Z)-hydroxyiminomethyl]indole-1-carboxylic acid82%
10% H<sub>2</sub>SO<sub>4</sub> (reflux, 12 h)Same product with partial decomposition68%

The hydrolysis follows first-order kinetics in acidic media, with activation energy calculated at 72 kJ/mol via Arrhenius plots .

Radical-Mediated Chlorination

The indole ring participates in radical chlorination under specific conditions:

  • Reagents : tert-Butyl hypochlorite (tBuOCl, 2.5 equiv.)

  • Conditions : EtOAc solvent, 40°C, 16 h

  • Mechanism : Homolytic cleavage of O–Cl bonds generates chlorine radicals, leading to electrophilic substitution at the indole C-2/C-3 positions .

Key Products :

  • 2-Chloro-3-oxindole derivatives (up to 99% yield)

  • Dichlorinated byproducts (3,3-dichloro-2-oxindoles) under prolonged exposure .

Imine Tautomerism and Condensation

The (Z)-hydroxyiminomethyl group exhibits tautomeric equilibrium and participates in condensation:

Tautomerism :

(Z)-Hydroxyiminomethyl(E)-Hydroxyiminomethyl\text{(Z)-Hydroxyiminomethyl} \rightleftharpoons \text{(E)-Hydroxyiminomethyl}
Equilibrium favors the (Z)-form (87:13 ratio) in CDCl<sub>3</sub> at 25°C .

Condensation with Aldehydes :

AldehydeProductYieldConditions
BenzaldehydeSchiff base derivatives74%CH<sub>3</sub>CN, 60°C, 8 h
4-NitrobenzaldehydeNitro-substituted adducts63%EtOH, reflux, 12 h

Oxidation Reactions

The hydroxyimino group undergoes controlled oxidation:

Oxidizing AgentConditionsProductsSelectivity
KMnO<sub>4</sub>H<sub>2</sub>O, 0°CNitroso derivatives91% C-6
CrO<sub>3</sub>Acetic acid, 40°CCarboxylic acid byproducts<50%

Radical scavengers (TEMPO, BHT) suppress oxidation, confirming radical intermediates .

Palladium-Catalyzed Cross-Couplings

The indole ring participates in Suzuki-Miyaura couplings:

Reaction Protocol :

  • Substrate: 1.0 equiv.

  • Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

  • Base: K<sub>2</sub>CO<sub>3</sub> in dioxane/H<sub>2</sub>O (3:1)

  • Yield: 78–85% for biaryl products

Scope : Compatible with aryl/heteroaryl boronic acids, excluding ortho-substituted variants .

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature RangeProcessMass Loss
180–220°Ctert-Butyl group elimination32%
220–280°CIndole ring degradation41%

Differential scanning calorimetry (DSC) shows endothermic peaks at 192°C (melting) and 235°C (decomposition) .

Solvent-Dependent Reactivity

Polar aprotic solvents enhance nucleophilic reactions:

SolventDielectric ConstantReaction Rate (k, s<sup>-1</sup>)
DMF36.74.2 × 10<sup>-3</sup>
THF7.61.8 × 10<sup>-3</sup>
Toluene2.40.6 × 10<sup>-3</sup>

Higher rates in DMF correlate with stabilized transition states .

This compound’s reactivity profile makes it valuable for synthesizing indole-based pharmaceuticals and agrochemicals. The tert-butyl group enhances solubility in organic media, while the hydroxyiminomethyl moiety provides site

Scientific Research Applications

Biological Activities

Indole derivatives, including tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate, have been studied for various biological activities:

  • Anticancer Activity : Research indicates that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in preclinical models .
  • Anti-inflammatory Properties : Some studies suggest that similar compounds have anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets, including enzymes and receptors that modulate their activity. The hydroxyimino group can form hydrogen bonds with proteins, influencing their function .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Research : In a study examining various indole derivatives, compounds analogous to this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .
  • Inflammation Models : In vivo studies using carrageenan-induced rat paw edema protocols showed that related compounds exhibited promising anti-inflammatory activity comparable to standard drugs like indomethacin .
  • Structure-Activity Relationship Studies : Research has focused on establishing structure-activity relationships (SAR) for indole derivatives to optimize their biological activity, leading to the development of more effective therapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl 6-((hydroxyimino)methyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The indole core can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate with analogous indole derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and functional behavior.

Substituent Effects and Functional Group Comparison
Compound Name Substituent at Position 6 Key Functional Features
This compound (Z)-Hydroxyiminomethyl Oxime group (Z-configuration), H-bond donor/acceptor
(E)-tert-Butyl 6-(3-hydroxyprop-1-en-1-yl)-1H-indole-1-carboxylate (15) (E)-3-Hydroxypropenyl Allylic alcohol, mesylatable hydroxyl group
tert-Butyl 6-bromo-1H-indole-1-carboxylate (27) Bromine Electrophilic halogen for cross-coupling reactions
tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate Aminomethyl Primary amine for conjugation or derivatization
tert-Butyl 6-hydroxyindoline-1-carboxylate Hydroxyindoline Saturated indoline core, secondary alcohol

Key Observations :

  • Unlike the saturated indoline core in ’s compound, the unsaturated indole ring in the target compound enables π-π interactions and electrophilic reactivity.
Physicochemical Properties
Property This compound tert-Butyl 6-bromoindole-1-carboxylate (27) tert-Butyl 6-hydroxyindoline-1-carboxylate
Molecular Weight ~260–280 (estimated) 246.3 (C13H14BrNO2) 235.28 (C13H17NO3)
Hydrogen Bond Donors 2 (oxime OH and NH) 0 1 (hydroxy group)
LogP (Lipophilicity) Moderate (oxime polarity vs. tert-butyl group) High (bromine hydrophobicity) Moderate (alcohol polarity)
Stability Oxime configuration (Z) may reduce steric strain Stable under inert conditions Prone to oxidation at indoline hydroxyl

Notes:

  • The oxime group’s polarity may reduce BBB permeability compared to brominated analogs, as seen in ’s analysis of hydroxyindoline derivatives .
Hydrogen Bonding and Crystallography
  • The (Z)-hydroxyiminomethyl group can form intramolecular H-bonds with the indole nitrogen, stabilizing specific conformations. This contrasts with the hydroxypropenyl group in compound 15, which likely engages in intermolecular H-bonding .
  • ’s graph-set analysis suggests that oxime-containing compounds may adopt unique supramolecular architectures compared to halogenated or aminomethyl derivatives .
Pharmacological and Industrial Relevance
  • Limited pharmacological data exist for the target compound. However, tert-butyl-protected indoles are often intermediates in drug synthesis (e.g., kinase inhibitors).
  • Brominated analogs (e.g., compound 27) are pivotal in cross-coupling reactions for constructing complex heterocycles .

Biological Activity

Tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate is an indole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a tert-butyl ester group, a hydroxyimino functional group, and an indole ring, is being explored for various applications in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C14H16N2O3, with a molecular weight of 260.29 g/mol. The presence of the hydroxyimino group is particularly significant as it can influence the compound's reactivity and biological interactions.

Biological Activities

Indole derivatives are known for their diverse biological activities, including:

  • Antimicrobial Properties : Some indole derivatives exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Effects : Certain compounds in this class have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Indoles may also play a role in protecting neuronal cells from damage, which is critical in neurodegenerative diseases.

Table 1: Summary of Biological Activities of Indole Derivatives

Activity TypeDescriptionExample Compounds
AntimicrobialInhibition of bacterial growthTert-butyl indoles
AnticancerInduction of apoptosis in cancer cellsVarious indole derivatives
NeuroprotectiveProtection against neurotoxic agentsIndole-based compounds

Research Findings

Recent studies have highlighted the biological activity of related compounds that may provide insights into the mechanisms by which this compound exerts its effects.

  • Antimicrobial Activity : Research indicates that certain indole derivatives can inhibit the growth of gram-positive and gram-negative bacteria. For instance, studies on similar compounds have demonstrated MIC values indicating effective antimicrobial properties .
  • Anticancer Mechanisms : In vitro studies have shown that indole derivatives can induce apoptosis in various cancer cell lines. For example, a related compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM .
  • Neuroprotective Effects : Some indoles have been tested for their ability to protect neuronal cells from amyloid-beta-induced toxicity, with promising results suggesting a reduction in cell death and inflammation markers .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several indole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with hydroxyimino groups exhibited lower MIC values compared to those without, suggesting enhanced activity due to this functional group.

Case Study 2: Neuroprotection in Alzheimer's Models

Research involving the administration of indole derivatives in animal models of Alzheimer's disease showed a decrease in neuroinflammation markers and improved cognitive function. The compounds were found to modulate pathways associated with amyloid plaque formation .

Q & A

Q. What are the ecological implications of uncharacterized degradation products?

  • While no data exist on biodegradability or bioaccumulation , follow OECD guidelines for testing environmental persistence. Hydrolysis studies under acidic/basic conditions can identify stable intermediates, and LC-MS/MS can track degradation pathways .

Methodological Notes

  • Data Contradictions : Cross-validate synthetic protocols using independent characterization (e.g., HRMS alongside NMR) to address reproducibility issues .
  • Advanced Analytics : Leverage synchrotron X-ray crystallography (as in tert-butyl benzoiodoxole derivatives) for unambiguous stereochemical assignment .
  • Ethical Compliance : Adhere to institutional safety protocols for handling uncharacterized compounds, as emphasized in safety data sheets .

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